Cas no 2089277-61-0 (4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide)

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
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- インチ: 1S/C12H12N2O2S/c1-8-11(14-12(17-8)10(13)15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)
- InChIKey: BWKMESJVMOLSDC-UHFFFAOYSA-N
- SMILES: S1C(C)=C(OCC2=CC=CC=C2)N=C1C(N)=O
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367564-0.25g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
Enamine | EN300-367564-5.0g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
Enamine | EN300-367564-0.05g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
1PlusChem | 1P01E99D-500mg |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 500mg |
$565.00 | 2023-12-19 | |
1PlusChem | 1P01E99D-1g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 1g |
$715.00 | 2023-12-19 | |
A2B Chem LLC | AX44001-2.5g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
Aaron | AR01E9HP-2.5g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 2.5g |
$1447.00 | 2025-02-10 | |
Aaron | AR01E9HP-10g |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 10g |
$3145.00 | 2023-12-14 | |
A2B Chem LLC | AX44001-250mg |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 250mg |
$263.00 | 2024-04-20 | |
1PlusChem | 1P01E99D-50mg |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |
2089277-61-0 | 95% | 50mg |
$182.00 | 2023-12-19 |
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamideに関する追加情報
4-(Benzyloxy)-5-Methyl-1,3-Thiazole-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2089277-61-0, commonly referred to as 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is characterized by a thiazole ring substituted with a benzyloxy group at position 4 and a methyl group at position 5, along with a carboxamide group at position 2.
Recent studies have highlighted the potential of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide as a promising candidate in drug discovery. Its unique structure allows for diverse functionalization, making it suitable for exploring various biological activities. Researchers have reported that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be exploited in the development of novel therapeutic agents. Furthermore, its ability to modulate key enzymes involved in metabolic pathways has been documented in recent publications.
In the context of agrochemicals, 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide has shown potential as a bioactive compound with pesticidal properties. Field trials have demonstrated its efficacy in controlling plant pathogens and pests without adverse effects on non-target organisms. This makes it an attractive alternative to conventional pesticides, aligning with the growing demand for eco-friendly agricultural solutions.
The synthesis of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have enabled the optimization of reaction conditions, leading to higher yields and improved purity. The use of microwave-assisted synthesis has also been explored, offering a faster and more efficient route to this compound.
From a structural perspective, the thiazole ring in 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide plays a pivotal role in determining its chemical reactivity and biological activity. The benzyloxy group at position 4 introduces electronic effects that enhance the molecule's stability and solubility. Meanwhile, the methyl group at position 5 contributes to steric effects that influence its interactions with biological targets.
Recent research has also focused on the pharmacokinetic properties of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, particularly its absorption, distribution, metabolism, and excretion (ADME) profile. Studies conducted in preclinical models have revealed favorable pharmacokinetic characteristics, suggesting that this compound could be suitable for oral administration. Additionally, its metabolic stability has been evaluated using advanced analytical techniques such as LC-MS/MS.
In terms of applications beyond pharmaceuticals and agrochemicals, 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for advanced materials with tailored functionalities.
The development of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide represents a significant advancement in heterocyclic chemistry. Its versatile structure and diverse functional groups provide ample opportunities for further modification and exploration of new applications. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in various industries.
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